N-(4-bromophenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide
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Overview
Description
N-(4-bromophenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a bromophenyl group, two chlorine atoms, a hydroxyethyl group, and a carboxamide group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.
Introduction of Chlorine Atoms: Chlorination of the pyrimidine ring is achieved using reagents like phosphorus oxychloride (POCl3) under controlled conditions.
Attachment of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using 4-bromophenylamine.
Incorporation of the Hydroxyethyl Group: The hydroxyethyl group is added through an alkylation reaction using ethylene oxide or a similar reagent.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group under appropriate conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of N-(4-bromophenyl)-4,6-dichloro-N-(2-carboxyethyl)pyrimidine-5-carboxamide.
Reduction: Formation of N-(phenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its anticancer, antiviral, and anti-inflammatory properties.
Materials Science: The unique structural features of this compound make it a candidate for the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It has been used as a tool compound to study various biochemical pathways and molecular interactions.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to modulation of various biochemical pathways. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Additionally, it may interact with nuclear factor-kappa B (NF-κB) pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide
- N-(4-fluorophenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide
- N-(4-methylphenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide
Uniqueness
N-(4-bromophenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity to biological targets, and overall pharmacological profile. Compared to its analogs with different substituents on the phenyl ring, the bromophenyl derivative may exhibit enhanced potency and selectivity in certain applications.
Properties
Molecular Formula |
C13H10BrCl2N3O2 |
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Molecular Weight |
391.0 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H10BrCl2N3O2/c14-8-1-3-9(4-2-8)19(5-6-20)13(21)10-11(15)17-7-18-12(10)16/h1-4,7,20H,5-6H2 |
InChI Key |
PVADTCPVODIEKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(CCO)C(=O)C2=C(N=CN=C2Cl)Cl)Br |
Origin of Product |
United States |
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